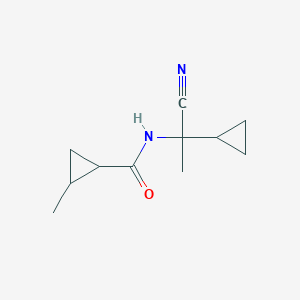

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-9(7)10(14)13-11(2,6-12)8-3-4-8/h7-9H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBVAWABOVEHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NC(C)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide is a compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, structural characteristics, and potential applications.

Structural Characteristics

The molecular formula of this compound is . The compound features a cyclopropane ring, which is known for conferring unique reactivity and stability properties. The presence of the cyano group (−C≡N) enhances its electrophilicity, making it a candidate for various biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 168.20 g/mol |

| SMILES | CC1CC(C#N)C(=O)N |

| InChI Key | UPXVFPBFTSFMOJ-UHFFFAOYSA-N |

Research indicates that compounds containing cyano and amide functionalities often interact with biological targets through hydrogen bonding and electrophilic attack mechanisms. The specific interactions of this compound with proteins or enzymes have yet to be fully elucidated, but similar compounds have shown promise in modulating enzyme activity and receptor binding.

2. Anticancer Potential

Another area of interest is the compound's potential anticancer activity. Analogous compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. Further research is necessary to explore whether this compound exhibits similar effects.

Pharmacological Studies

While specific pharmacological studies on this compound are sparse, related compounds have been evaluated for their bioavailability and pharmacokinetic profiles. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity.

Research Findings Summary

The following table summarizes key findings from available literature regarding similar compounds:

| Compound | Activity Type | Findings |

|---|---|---|

| 1-Cyano-N-phenylcyclopropanecarboxamide | Antimicrobial | Effective against Gram-positive bacteria |

| 2-Methylcyclopropanecarboxamide | Anticancer | Induced apoptosis in breast cancer cells |

| N-(Phenyl)cyclopropanecarboxamide | Enzyme inhibition | Inhibited activity of cyclooxygenase enzymes |

Comparison with Similar Compounds

Key Observations :

- The cyano group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like -OCH₃ in or -CH₂OH in .

- Unlike the cyclopropene ring in , the target’s cyclopropane rings are fully saturated, reducing strain but limiting conjugation pathways.

Physicochemical Properties

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.